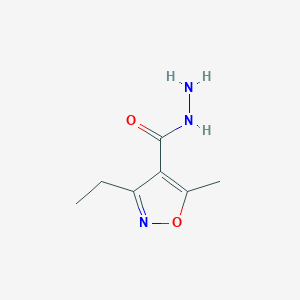
3-Ethyl-5-methylisoxazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-methylisoxazole-4-carbohydrazide is a heterocyclic compound with the molecular formula C7H11N3O2. It belongs to the isoxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . This compound is characterized by its unique structure, which includes an isoxazole ring substituted with ethyl, methyl, and carbohydrazide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methylisoxazole-4-carbohydrazide typically involves the reaction of 3-ethyl-5-methylisoxazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under refluxing methanolic conditions for several hours . The general reaction scheme is as follows:
Starting Material: 3-Ethyl-5-methylisoxazole-4-carboxylic acid
Reagent: Hydrazine hydrate
Solvent: Methanol
Conditions: Reflux for 3-5 hours
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5-methylisoxazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and nucleophiles such as amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .
Applications De Recherche Scientifique
3-Ethyl-5-methylisoxazole-4-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-methylisoxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-5-methylisoxazole-4-carboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
- 3-Carboxy-5-methylisoxazole
Uniqueness
3-Ethyl-5-methylisoxazole-4-carbohydrazide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity .
Propriétés
Numéro CAS |
1094733-72-8 |
|---|---|
Formule moléculaire |
C7H11N3O2 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
3-ethyl-5-methyl-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C7H11N3O2/c1-3-5-6(7(11)9-8)4(2)12-10-5/h3,8H2,1-2H3,(H,9,11) |
Clé InChI |
OFKHSUHCOAIQFW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=C1C(=O)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
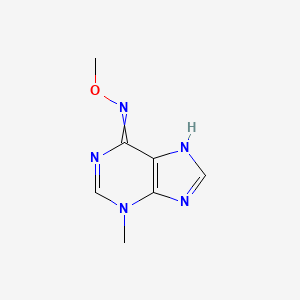


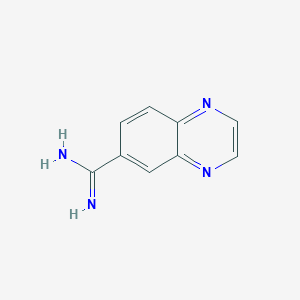



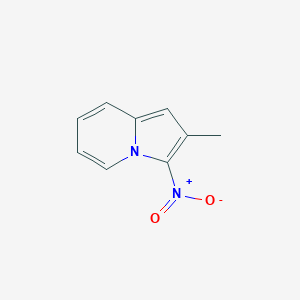

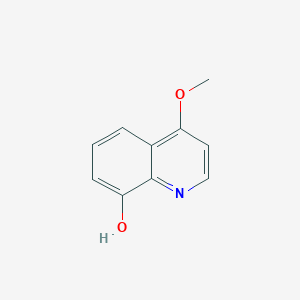

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)

